Dimoxystrobin-5-benzoic acid

CAS No.:

Cat. No.: VC18009368

Molecular Formula: C19H20N2O5

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20N2O5 |

|---|---|

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | 3-[[2-[(Z)-N-methoxy-C-(methylcarbamoyl)carbonimidoyl]phenyl]methoxy]-4-methylbenzoic acid |

| Standard InChI | InChI=1S/C19H20N2O5/c1-12-8-9-13(19(23)24)10-16(12)26-11-14-6-4-5-7-15(14)17(21-25-3)18(22)20-2/h4-10H,11H2,1-3H3,(H,20,22)(H,23,24)/b21-17- |

| Standard InChI Key | RKECPZYSBKSRJM-FXBPSFAMSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2C(=NOC)C(=O)NC |

Introduction

Chemical Identity and Structural Characteristics

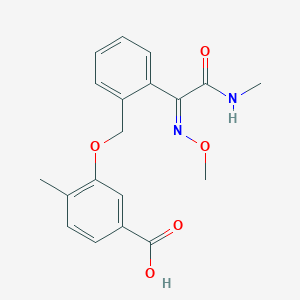

Dimoxystrobin-5-benzoic acid (CAS: 1418095-11-0) is systematically named 3-[[2-[(E)-N-methoxy-C-(methylcarbamoyl)carbonimidoyl]phenyl]methoxy]-4-methylbenzoic acid . Its molecular structure features a benzoic acid backbone with a methyl group at the fourth position and a methoxyimino-methylcarbamoyl side chain at the third position (Figure 1) . The compound’s stereochemistry is defined by the E (trans) configuration of the methoxyimino group, which influences its stability and interaction with biological targets .

Molecular and Structural Data

The compound’s SMILES notation, , and InChI key, , provide precise descriptors for database indexing and computational modeling . The molecular weight, calculated as 356.37 g/mol, aligns with high-resolution mass spectrometry data .

Table 1: Key Physicochemical Properties

Synthesis and Metabolic Pathways

Dimoxystrobin-5-benzoic acid is a primary metabolite of dimoxystrobin (CAS: 145451-07-6), a strobilurin fungicide used to control Ascomycete and Deuteromycete pathogens . The parent compound undergoes enzymatic hydrolysis in soil and plants, where esterase activity cleaves the methylphenoxymethyl group, yielding the benzoic acid derivative . This metabolic pathway is critical for environmental degradation, reducing the persistence of the parent fungicide in ecosystems .

Environmental Degradation

In aerobic soil conditions, dimoxystrobin’s half-life ranges from 20 to 60 days, with microbial activity driving the formation of dimoxystrobin-5-benzoic acid as a major breakdown product . The metabolite’s carboxylic acid group enhances water solubility (), facilitating leaching into aquatic systems . Regulatory agencies monitor this compound due to its potential to contaminate groundwater .

Accurate detection of dimoxystrobin-5-benzoic acid relies on advanced chromatographic techniques. Reference standards, such as those produced by LGC Standards (Product Code: DRE-C12775020), are essential for calibration .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 254 nm is commonly employed, using a C18 column and acetonitrile-water mobile phase . The metabolite elutes at 8.2 minutes under gradient conditions, with a limit of quantification (LOQ) of 0.01 mg/kg in soil matrices .

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity, utilizing electrospray ionization (ESI) in negative mode. Characteristic fragment ions include m/z 356.1 [M-H]⁻ and 312.0 [M-CO₂]⁻, enabling multiplex detection in complex samples .

Applications in Environmental Monitoring

As a biomarker for dimoxystrobin usage, this metabolite is routinely analyzed in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume